molecular formula C16H16O B14210250 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene CAS No. 918134-63-1

1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene

Cat. No.: B14210250
CAS No.: 918134-63-1
M. Wt: 224.30 g/mol
InChI Key: WBHHQJAHHPVELZ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with a methyl group and an allyl phenyl ether group

Preparation Methods

The synthesis of 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-3-hydroxybenzene with 1-phenylprop-2-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the allyl group to a single bond.

    Addition: The double bond in the allyl group can undergo addition reactions with halogens or hydrogen halides, forming dihalo or haloalkane derivatives.

Scientific Research Applications

1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The allyl phenyl ether group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzene ring’s substituents can affect the compound’s electronic properties, altering its behavior in different environments.

Comparison with Similar Compounds

1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]benzene can be compared with similar compounds such as:

    1-Methyl-3-[(1-phenylprop-2-en-1-yl)oxy]silacyclobutane: This compound features a silicon atom in place of the carbon atom in the benzene ring, leading to different chemical properties and reactivity.

    3-Phenylbut-1-ene: This compound lacks the ether linkage and has a simpler structure, resulting in different chemical behavior and applications.

    1-Phenylprop-2-en-1-ol: This compound has a hydroxyl group instead of the ether linkage, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

918134-63-1

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-methyl-3-(1-phenylprop-2-enoxy)benzene

InChI

InChI=1S/C16H16O/c1-3-16(14-9-5-4-6-10-14)17-15-11-7-8-13(2)12-15/h3-12,16H,1H2,2H3

InChI Key

WBHHQJAHHPVELZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C=C)C2=CC=CC=C2

Origin of Product

United States

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